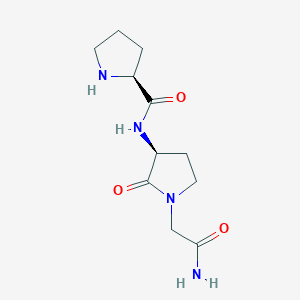
PAOPA
货号:
B011057
CAS 编号:
106732-52-9
分子量:
254.29 g/mol
InChI 键:
QXHVGEXNEZRSGG-YUMQZZPRSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
structure given in first source; RN given refers to (S-(R*,R*))-isomer; RN for cpd without isomeric designation not available 12/94; MSH Release-inhibiting hormone antagonist
属性
CAS 编号 |
106732-52-9 |
|---|---|
分子式 |
C11H18N4O3 |
分子量 |
254.29 g/mol |
IUPAC 名称 |
(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1 |
InChI 键 |
QXHVGEXNEZRSGG-YUMQZZPRSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@H]2CCN(C2=O)CC(=O)N |
规范 SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
其他CAS编号 |
106732-52-9 |
同义词 |
2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer PAOPA |
产品来源 |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


